Methyl 4'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylate
CAS No.: 127783-73-7
Cat. No.: VC21264629
Molecular Formula: C15H11F3O2
Molecular Weight: 280.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 127783-73-7 |
|---|---|
| Molecular Formula | C15H11F3O2 |
| Molecular Weight | 280.24 g/mol |
| IUPAC Name | methyl 4-[4-(trifluoromethyl)phenyl]benzoate |
| Standard InChI | InChI=1S/C15H11F3O2/c1-20-14(19)12-4-2-10(3-5-12)11-6-8-13(9-7-11)15(16,17)18/h2-9H,1H3 |
| Standard InChI Key | QMFIMGLTUKGUQO-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)C(F)(F)F |
| Canonical SMILES | COC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)C(F)(F)F |
Introduction
Chemical Identity and Basic Properties
Methyl 4'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylate is a biphenyl derivative characterized by a trifluoromethyl group at the para position of one phenyl ring and a methyl carboxylate group at the para position of the other phenyl ring. The compound's identity can be summarized in the following table:
| Property | Value |
|---|---|
| CAS Number | 127783-73-7 |
| IUPAC Name | Methyl 4-[4-(trifluoromethyl)phenyl]benzoate |
| Molecular Formula | C₁₅H₁₁F₃O₂ |
| Molecular Weight | 280.24 g/mol |
| Physical State | Colorless oil/solid |
| PSA (Polar Surface Area) | 26.30000 |
The chemical structure features a biphenyl backbone with two functional groups: a trifluoromethyl (-CF₃) substituent at the para position (4') of one phenyl ring and a methyl ester (-COOCH₃) group at the para position (4) of the other phenyl ring. This arrangement creates a molecule with interesting electronic and physical properties that contribute to its utility in various applications.
Physical property data indicates the compound may exist as either a colorless oil or solid, depending on its purity and environmental conditions . The compound's LogP value suggests moderate lipophilicity, making it potentially useful for applications where membrane permeability is important .
Structural Characteristics
Biphenyl Backbone
The biphenyl core structure of Methyl 4'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylate provides a rigid, extended aromatic system that contributes to the compound's chemical stability and particular electronic properties. Biphenyl-based compounds are widely used in pharmaceutical and materials science applications due to their relatively planar structure that allows for π-stacking interactions and their ability to serve as scaffolds for various functional groups.
Trifluoromethyl Group
The trifluoromethyl (-CF₃) substituent at the 4' position is a critical structural feature of this compound. Trifluoromethyl groups are known to:
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Increase metabolic stability by resisting enzymatic degradation
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Enhance lipophilicity and membrane permeability
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Alter electronic properties of the aromatic system
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Improve binding affinity to target proteins in pharmaceutical applications
The presence of the -CF₃ group significantly impacts the electron distribution within the molecule, creating a more electron-deficient region that can influence reactivity patterns and intermolecular interactions.
Methyl Ester Group
The methyl ester (-COOCH₃) functionality at the 4-position provides a reactive site for further chemical transformations . The ester group can undergo various reactions including:
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Hydrolysis to form the corresponding carboxylic acid
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Reduction to form alcohols
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Transesterification to form different esters
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Amidation to form amides
This versatility makes the compound valuable as a synthetic intermediate in the preparation of more complex molecules.
Synthesis Methods
Documented Synthesis Example
A documented synthesis relevant to this compound is found in the transformation of the ester to the corresponding alcohol. This procedure involves:
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Starting with 4'-trifluoromethyl-biphenyl-4-carboxylic acid methyl ester (3.71g, 13.3mmol)
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Dissolving in tetrahydrofuran (30mL)
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Adding lithium aluminum hydride (14.6 mmol, 1.0 M in tetrahydrofuran) at 0°C under nitrogen atmosphere
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Stirring at 0°C for 10 minutes
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Quenching with ethyl acetate (10mL) followed by potassium hydrogen sulfate (1.0 M, 15mmol)
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Processing through filtration, washing with brine, drying over sodium sulfate, and concentration
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Purifying via column chromatography (silica gel) with 20-80% ethyl acetate/hexane gradient
This procedure yields (4'-trifluoromethyl-biphenyl-4-yl)-methanol in 93% yield (3.1g, 12.3mmol) .
Alternative Synthesis Routes
Applications and Research Findings
Material Science Applications
In materials science, biphenyl derivatives similar to Methyl 4'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylate have found applications in:
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Development of liquid crystals for display technologies
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Organic light-emitting diodes (OLEDs) due to their unique optical properties
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Advanced polymeric materials with specialized electronic or mechanical properties
The rigid, extended aromatic structure combined with the electronic effects of the trifluoromethyl group makes such compounds valuable building blocks for materials with specific optoelectronic properties.
Synthetic Intermediate Applications
Perhaps the most significant application of Methyl 4'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylate is as an intermediate in organic synthesis . The compound's reactivity profile, particularly through its ester functionality, enables its incorporation into more complex molecular architectures. One documented example shows its reduction to form (4'-trifluoromethyl-biphenyl-4-yl)-methanol, which can then be used in further synthetic transformations .
Analytical Characterization
Additional Analytical Data
While comprehensive analytical data specifically for Methyl 4'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylate is limited in the provided search results, such compounds are typically characterized using:
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High-performance liquid chromatography (HPLC) for purity determination
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Mass spectrometry for molecular weight confirmation
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Infrared spectroscopy (IR) for functional group identification
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Elemental analysis for compositional verification
These analytical techniques collectively provide a comprehensive characterization of the compound's identity, purity, and structural features.
| Aspect | Details |
|---|---|
| Price Range | Approximately $400.00 |
| Suppliers | Shanghai Yuanye Bio-Technology Co., Ltd. and various chemical distributors |
| Typical Packaging | Research quantities (mg to g scale) |
| Purity | Research grade (typically >95%) |
The commercial availability of this compound underscores its utility as a research tool and synthetic intermediate in various scientific disciplines . Researchers should verify the quality and specifications when sourcing this compound for specific applications, as standards may vary between suppliers.
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